(R)-Solphos
Overview
Description
(R)-Solphos is a chiral sulfoxide developed in the late 1980s as a chiral auxiliary in asymmetric synthesis. It is a versatile reagent that has since been used in a wide range of laboratory experiments due to its ability to promote a variety of transformations and its relatively low toxicity.
Scientific Research Applications
1. Role in Structure-Function Relationships of Bisphosphonates
Bisphosphonates are compounds used for managing bone metabolism disorders, and their structure-function profile is significantly determined by the R1 and R2 side groups, with binding to bone enhanced when R1 is a hydroxyl group. The R2 side group, like (R)-Solphos, predominantly determines the antiresorptive potency of the bisphosphonates, affecting their efficacy in treating specific bone resorption disorders (Russell, 2007).
2. Influence on Pharmacological Potency
The pharmacological potency and mechanism of bisphosphonates are influenced by their R1 and R2 groups, with nitrogen-containing R2 groups, such as (R)-Solphos, inhibiting key enzymes in the mevalonate pathway, which is crucial for bone resorption. These differences in structure among bisphosphonates, including (R)-Solphos, account for variations in their mineral binding, antiresorptive potency, and clinical effectiveness in bone diseases (Russell, 2007).
3. Role in Bisphosphonate Chemical Activity
The chemical structures of bisphosphonates, such as the R2 side chain (R)-Solphos, are crucial in determining their biological activity. The presence of nitrogen in the R2 side chain is associated with their ability to inhibit enzymes in the mevalonate pathway, a key factor in osteoclast function. Therefore, structural variations, including the use of (R)-Solphos, play a significant role in the drug's action in treating bone diseases (Ebetino et al., 2011).
4. Enantiomeric Properties in Pharmacology
The enantiomeric properties of compounds like (R)-Solphos can significantly impact their biological activity and pharmacological effects. Studies on compounds like isocarbophos have shown that enantiomers can have markedly different bioactivities, toxicity, and environmental behaviors. Such insights are relevant for understanding how the specific configuration of compounds like (R)-Solphos influences their overall effectiveness and safety (Di et al., 2019).
5. Advancements in Ligand Synthesis
(R)-Solphos has been a critical part of the development of new ligands in chemistry, offering a promising avenue for catalytic transformations. For instance, Solphos ligands have been utilized in the synthesis of various derivatives, demonstrating high catalytic performances in transformations such as Ru-catalyzed hydrogenation. These advancements highlight the versatile applications of (R)-Solphos in synthetic chemistry (Kesselgruber et al., 2008).
properties
IUPAC Name |
[8-(7-diphenylphosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl)-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H38N2O2P2/c1-43-27-29-45-41-35(43)23-25-37(47(31-15-7-3-8-16-31)32-17-9-4-10-18-32)39(41)40-38(26-24-36-42(40)46-30-28-44(36)2)48(33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-26H,27-30H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUVEBIHJNKIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2C3=C(C=CC4=C3OCCN4C)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H38N2O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-7,7 inverted exclamation marka-Bis(diphenylphosphino)-3,3 inverted exclamation marka,4,4 inverted exclamation marka-tetrahydro-4,4 inverted exclamation marka-dimethyl-8,8 inverted exclamation marka-bi(2H-1,4-benzoxazine) | |
CAS RN |
649559-68-2 | |
Record name | (S)-7,7'-Bis(diphenylphosphino)-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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